molecular formula C13H21NO4 B13463774 Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate

Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13463774
M. Wt: 255.31 g/mol
InChI Key: MVYHQJHNJYCAEM-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.1.1]hexane core structure, which is a rigid and compact framework. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:

    Formation of the bicyclo[2.1.1]hexane core: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the bicyclic structure.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

    Ester hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used under reflux conditions.

Major Products Formed

    Substitution reactions: Various substituted derivatives of the bicyclo[2.1.1]hexane core.

    Deprotection reactions: The free amine derivative.

    Ester hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.

    Material science: It can be used in the synthesis of novel materials with specific properties.

    Biological studies: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate is unique due to its bicyclic structure, which imparts rigidity and specific reactivity. This makes it a valuable building block in organic synthesis and medicinal chemistry, where structural rigidity can enhance the biological activity and selectivity of the resulting compounds.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-5-8-6-13(9,7-8)10(15)17-4/h8-9H,5-7H2,1-4H3,(H,14,16)

InChI Key

MVYHQJHNJYCAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1(C2)C(=O)OC

Origin of Product

United States

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